5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromopyrimidine moiety, a piperidine ring, and a methoxy-substituted pyridinone, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the bromopyrimidine core, the piperidine ring, and the final coupling reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can act as a pharmacophore, binding to active sites and modulating biological activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog with similar reactivity but lacking the piperidine and pyridinone moieties.
4-(5-Bromopyrimidin-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring, which may alter its biological activity.
Uniqueness
5-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O4/c1-22-10-14(15(26-2)7-16(22)24)17(25)23-5-3-12(4-6-23)11-27-18-20-8-13(19)9-21-18/h7-10,12H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHWJNXYMYYUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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